N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
CAS No.: 1396883-12-7
Cat. No.: VC4202339
Molecular Formula: C16H14ClN3O4
Molecular Weight: 347.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396883-12-7 |
|---|---|
| Molecular Formula | C16H14ClN3O4 |
| Molecular Weight | 347.76 |
| IUPAC Name | N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |
| Standard InChI | InChI=1S/C16H14ClN3O4/c1-16(23,13-3-2-6-24-13)9-19-14(21)15(22)20-12-7-11(17)5-4-10(12)8-18/h2-7,23H,9H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | SRPQZAXYPKBXLF-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CO2)O |
Introduction
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a synthetic organic compound featuring a complex structure with potential applications in medicinal chemistry. This compound is notable for its unique combination of functional groups, including a chloro-substituted phenyl ring, a furan moiety, and an oxalamide linkage. The presence of these groups suggests potential biological activity, possibly as an inhibitor or modulator in various biochemical pathways.
Synthesis
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide typically involves multi-step organic reactions. Initial steps may include the chlorination of an aromatic precursor, followed by the formation of the oxalamide linkage through condensation with an appropriate amine derivative. The introduction of the furan group can be accomplished via palladium-catalyzed cross-coupling techniques.
Biological Activity
While specific biological activity data for this exact compound are not available, compounds with similar structures have shown potential in various biological applications:
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Antimicrobial Activity: Related compounds have demonstrated significant antimicrobial properties against bacterial and fungal strains.
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Antioxidant Properties: Modifications in the chemical structure can enhance radical scavenging abilities, indicating potential therapeutic applications in oxidative stress-related conditions.
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Herbicidal Activity: Derivatives have shown substantial herbicidal activity, suggesting potential use in agricultural applications.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of the synthesized compound.
Potential Applications
Given its structural features, N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide may have potential applications in medicinal chemistry, particularly as an inhibitor or modulator in biochemical pathways. Further research is needed to explore its specific biological effects and potential therapeutic uses.
Data Tables
Table 1: Physical and Chemical Properties of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| N1-(5-chloro-2-cyanophenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide | C15H14ClN3O3 | 319.74 | Chloro-substituted phenyl, furan, oxalamide |
| N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide | C16H14ClN3O4 | 347.76 | Chloro-substituted phenyl, furan, oxalamide, hydroxyl |
Table 2: Potential Biological Activities of Related Compounds
| Activity | Description | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | Therapeutic agent against infections |
| Antioxidant | Scavenges free radicals | Treatment of oxidative stress-related conditions |
| Herbicidal | Inhibits plant growth | Agricultural applications |
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